![molecular formula C24H26N2O3S B296594 5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296594.png)
5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to possess a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of 5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for further investigation in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is its potential as an anticancer agent. However, there are also some limitations to its use in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various diseases. Additionally, this compound may have potential side effects that need to be further investigated.
Zukünftige Richtungen
There are several future directions for the study of 5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one. One of the most promising areas of research is its potential as an anticancer agent. Further investigation is needed to fully understand its mechanism of action and optimize its use in various cancer types. Additionally, this compound may have potential therapeutic applications in other diseases, such as inflammation and neurodegenerative disorders. Further research is needed to fully understand its potential in these areas.
Synthesemethoden
The synthesis of 5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one involves the reaction of 4-methyl-1-piperidinyl-2-thiol with 4-(benzyloxy)-3-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out at room temperature and under an inert atmosphere, and the product is isolated by column chromatography.
Wissenschaftliche Forschungsanwendungen
5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation.
Eigenschaften
Molekularformel |
C24H26N2O3S |
---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C24H26N2O3S/c1-17-10-12-26(13-11-17)24-25-23(27)22(30-24)15-19-8-9-20(21(14-19)28-2)29-16-18-6-4-3-5-7-18/h3-9,14-15,17H,10-13,16H2,1-2H3/b22-15- |
InChI-Schlüssel |
LCFADKSGKRVLMQ-JCMHNJIXSA-N |
Isomerische SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/S2 |
SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)S2 |
Kanonische SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.